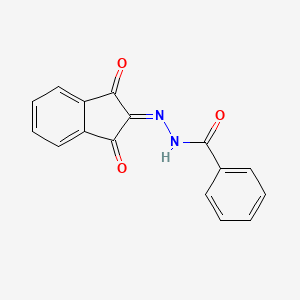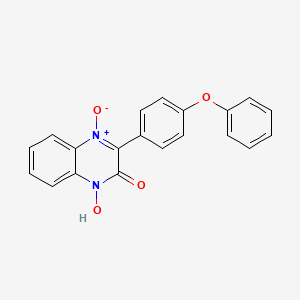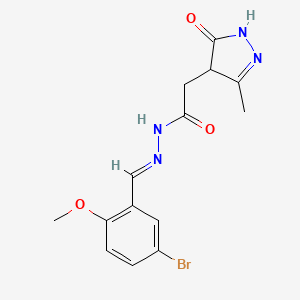
N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling and its inhibition has been shown to be effective in treating B-cell malignancies.
作用機序
N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide binds to the ATP-binding site of BTK, preventing its activation and subsequent downstream signaling. This leads to decreased proliferation and survival of B-cells, as well as decreased production of cytokines and chemokines.
Biochemical and Physiological Effects:
In preclinical studies, N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been shown to decrease the levels of phosphorylated BTK and downstream signaling molecules, including PLCγ2 and AKT. This leads to decreased proliferation and survival of B-cells, as well as decreased production of cytokines and chemokines.
実験室実験の利点と制限
One advantage of using N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for BTK, which allows for targeted inhibition of B-cell signaling pathways. However, one limitation is that N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide may not be effective in all B-cell malignancies, as some may have alternative signaling pathways that are not dependent on BTK.
将来の方向性
1. Combination therapy: N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide may be effective in combination with other targeted therapies or chemotherapy agents.
2. Biomarker identification: Identification of biomarkers that predict response to N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide may help to identify patients who are most likely to benefit from treatment.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide in patients with B-cell malignancies.
4. Resistance mechanisms: Studies to identify resistance mechanisms to N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide may help to develop strategies to overcome resistance and improve treatment outcomes.
合成法
The synthesis of N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of 4-fluoroaniline with 2-furfuraldehyde to form 4-fluoro-N-(2-furylmethyl)aniline. This compound is then reacted with methylsulfonyl chloride to form N-(2-furylmethyl)-N-(methylsulfonyl)-4-fluoroaniline. Finally, this compound is reacted with glycine methyl ester hydrochloride to form N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide.
科学的研究の応用
N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells.
特性
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4S/c1-22(19,20)17(12-6-4-11(15)5-7-12)10-14(18)16-9-13-3-2-8-21-13/h2-8H,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNLPVVKOKMZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CO1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B5751302.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5751309.png)




![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5751354.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5751369.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5751371.png)


![4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5751400.png)
